molecular formula C19H13Cl2F6N3OS B12475510 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B12475510
M. Wt: 516.3 g/mol
InChI Key: MBQTVXUJNOILKR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dichloro and cyano groups, as well as a tetrahydrobenzothiophene moiety. The presence of hexafluoropropan-2-yl group adds to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves multiple steps, starting with the preparation of the benzothiophene intermediate. The reaction conditions typically include the use of dichloromethane as a solvent and the addition of reagents such as cyanogen bromide and hexafluoropropanol. The final step involves the coupling of the benzothiophene intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-dichloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C19H13Cl2F6N3OS

Molecular Weight

516.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C19H13Cl2F6N3OS/c20-9-5-6-11(13(21)7-9)15(31)29-17(18(22,23)24,19(25,26)27)30-16-12(8-28)10-3-1-2-4-14(10)32-16/h5-7,30H,1-4H2,(H,29,31)

InChI Key

MBQTVXUJNOILKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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